![molecular formula C21H35NO2 B1231716 1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol](/img/structure/B1231716.png)
1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol
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Overview
Description
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol is a monoterpenoid.
Scientific Research Applications
Catalysis and Enantioselectivity
The compound has been investigated for its role in catalysis, particularly in enantioselective reactions. A study by Asami et al. (2015) demonstrated the use of similar amino alcohols derived from 1-phenylethylamine in catalyzing the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantioselectivity (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).
Photosensitized Reactions
Marshall and Greene (1969) explored the photosensitized reactions of similar 1-cyclohexenyl carbinols, revealing a pathway to various products upon UV irradiation. This research contributes to understanding the photoreactivity of related compounds (Marshall & Greene, 1969).
Anti-Inflammatory Activities
Ren et al. (2021) discovered new phenolic compounds structurally related to 1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol in Eucommia ulmoides Oliv. leaves, which showed modest anti-inflammatory activities (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021).
Beta-Adrenergic Blocking Activity
Jindal et al. (2003) synthesized compounds structurally related to the target molecule, demonstrating non-selective beta-adrenergic blocking activity, which might be applicable in cardiovascular pharmacology (Jindal, Coumar, Nandakumar, Bodhankar, Purohit, Mahadik, Bruni, Collavoli, & Massarelli, 2003).
Biosynthesis Inhibition
Hartmann et al. (1994) investigated the inhibition of mycolic acid biosynthesis, a critical process in mycobacterial cell wall formation, using compounds similar to the target molecule. Such research could inform strategies to combat tuberculosis and other mycobacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
properties
Product Name |
1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol |
---|---|
Molecular Formula |
C21H35NO2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)propan-2-ol |
InChI |
InChI=1S/C21H35NO2/c1-15(2)20-11-10-16(3)12-21(20)24-14-19(23)13-22-17(4)18-8-6-5-7-9-18/h5-9,15-17,19-23H,10-14H2,1-4H3 |
InChI Key |
JTFAPYUEBOLXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OCC(CNC(C)C2=CC=CC=C2)O)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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